

2-Morpholinopyridine-4-boronic acid as a building block

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-Morpholinopyridine-4-boronic acid

Cat. No.: B1463027

[Get Quote](#)

An In-Depth Guide to **2-Morpholinopyridine-4-boronic Acid** as a Synthetic Building Block

Authored by: A Senior Application Scientist

Introduction: The Strategic Value of 2-Morpholinopyridine-4-boronic Acid in Modern Synthesis

In the landscape of medicinal chemistry and drug discovery, the pyridine scaffold is a privileged structure, integral to a multitude of FDA-approved therapeutics.^[1] Its unique electronic properties and ability to engage in hydrogen bonding make it a cornerstone of molecular design. **2-Morpholinopyridine-4-boronic acid** and its derivatives, particularly the pinacol ester, have emerged as highly valuable building blocks. They strategically combine three key motifs:

- The Pyridine Core: An electron-deficient aromatic ring that is a common pharmacophore and can be fine-tuned electronically.
- The Morpholine Substituent: A saturated heterocycle frequently incorporated into drug candidates to enhance aqueous solubility, improve metabolic stability, and modulate pharmacokinetic profiles.

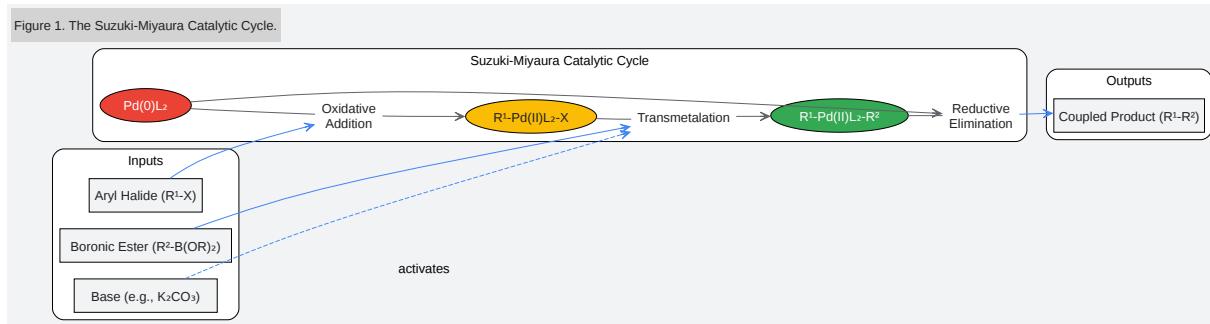
- The Boronic Acid/Ester Handle: A versatile functional group that serves as a nucleophilic partner in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction, for the precise formation of carbon-carbon bonds.[2]

The rise of organoboron compounds, spurred by the success of drugs like the proteasome inhibitor Bortezomib (Velcade®), has solidified the importance of boronic acids in the synthetic chemist's toolkit.[3][4] This guide provides an in-depth look at the practical application of **2-Morpholinopyridine-4-boronic acid** pinacol ester, focusing on field-proven protocols, the causality behind experimental choices, and robust methodologies for its successful implementation.

Physicochemical Properties, Stability, and Handling

While the free boronic acid can be used, the pinacol ester is far more common in laboratory settings due to its significantly enhanced stability. Boronic acids are susceptible to several degradation pathways, including protodeboronation (loss of the boron moiety), oxidation, and dehydration to form cyclic trimeric anhydrides known as boroxines.[5][6][7] The pinacol ester protects the reactive C-B bond, rendering the compound a benchtop-stable, crystalline solid that is easier to handle and weigh accurately.[6][8]

Table 1: Properties of **2-Morpholinopyridine-4-boronic acid** pinacol ester


Property	Value	Reference
CAS Number	888721-86-6	[9]
Molecular Formula	C ₁₅ H ₂₃ BN ₂ O ₃	[9][10]
Molecular Weight	290.17 g/mol	
Appearance	White to off-white or light brown solid/powder	[9]
Storage	Store in a cool, dry place under an inert atmosphere (e.g., Argon or Nitrogen) to prevent hydrolysis and oxidation.[7][11]	

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura reaction is the premier application for this building block, enabling the formation of a C(sp²)-C(sp²) bond between the pyridine C4 position and an aryl, heteroaryl, or vinyl partner.

Mechanistic Rationale: The Palladium Catalytic Cycle

Understanding the catalytic cycle is crucial for troubleshooting and optimizing the reaction. The process is a self-validating system where each step must proceed efficiently for a high yield of the desired product.

[Click to download full resolution via product page](#)

Caption: Figure 1. The Suzuki-Miyaura Catalytic Cycle.

- Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the electrophile (R^1-X), forming a Pd(II) intermediate. This is often the rate-limiting step.
- Transmetalation: The boronic ester ($R^2-B(OR)_2$) is activated by a base to form a more nucleophilic boronate species. This species transfers its organic group (the 2-morpholinopyridine moiety) to the palladium center, displacing the halide.[12]
- Reductive Elimination: The two organic groups on the palladium center couple and are expelled from the coordination sphere, forming the new C-C bond in the final product (R^1-R^2) and regenerating the active Pd(0) catalyst.[6]

Experimental Protocols and Workflow

Protocol 1: General Suzuki-Miyaura Coupling with an Aryl Bromide

This protocol provides a robust starting point for coupling **2-Morpholinopyridine-4-boronic acid** pinacol ester with a generic aryl bromide.

[Click to download full resolution via product page](#)

Caption: Figure 2. General experimental workflow.

Materials:

- **2-Morpholinopyridine-4-boronic acid** pinacol ester (1.0 equiv)
- Aryl bromide (1.1 - 1.2 equiv)
- Palladium Catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%)
- Base (e.g., K₂CO₃ or K₃PO₄, 2.0 - 3.0 equiv)
- Anhydrous, degassed solvent (e.g., 1,4-Dioxane/H₂O 4:1, or DMF)
- Schlenk flask or equivalent glassware for inert atmosphere chemistry

Step-by-Step Methodology:

- Vessel Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add **2-Morpholinopyridine-4-boronic acid** pinacol ester (e.g., 290 mg, 1.0 mmol), the aryl bromide (1.1 mmol), the palladium catalyst (e.g., Pd(dppf)Cl₂, 16 mg, 0.02 mmol), and the base (e.g., K₂CO₃, 276 mg, 2.0 mmol).
- Inerting the System: Seal the flask with a septum. Evacuate the flask under high vacuum for 5 minutes and then backfill with high-purity nitrogen or argon gas. Repeat this evacuate/backfill cycle a total of three times. Causality: This is critical to remove oxygen, which can oxidize and deactivate the Pd(0) catalyst, halting the catalytic cycle.
- Solvent Addition: Using a syringe, add the degassed solvent mixture (e.g., 5 mL of a 4:1 mixture of 1,4-Dioxane and water). Causality: Solvents must be degassed (e.g., by sparging with argon for 30 minutes) to remove dissolved oxygen. The choice of solvent is dictated by the solubility of the substrates; a co-solvent of water is often used with inorganic bases like K₂CO₃ to facilitate their dissolution.[13]
- Reaction Execution: Immerse the flask in a preheated oil bath and stir the reaction mixture at the desired temperature (typically 80-110 °C).
- Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or LC-MS until the limiting reagent is consumed (typically 2-16 hours).

- **Workup:** Once complete, cool the reaction to room temperature. Dilute with an organic solvent like ethyl acetate (20 mL) and wash with water (2 x 15 mL) and then brine (15 mL).
- **Purification:** Dry the organic layer over anhydrous sodium sulfate (Na_2SO_4), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the final product.

Optimization and Troubleshooting

Even with a robust protocol, optimization is often necessary. The choice of catalyst, ligand, base, and solvent can dramatically impact yield and reaction time.

Table 2: Troubleshooting Common Suzuki-Miyaura Coupling Issues

Issue	Potential Cause(s)	Suggested Solution(s)
Low or No Conversion	Inactive catalyst (oxidized)	Ensure rigorous inert atmosphere and use freshly degassed solvents.
Insufficiently strong base	Switch to a stronger base (e.g., from K_2CO_3 to K_3PO_4 or Cs_2CO_3). ^[13]	
Sterically hindered substrate	Use a catalyst with a bulkier, more electron-rich ligand (e.g., SPhos, XPhos) and potentially increase temperature.	
Protodeboronation	Degradation of the boronic ester	This is a common side reaction for electron-deficient heteroaryl boronates. ^[6] Use strictly anhydrous conditions if possible, minimize reaction time, or use a milder base like KF. ^[12]
Homocoupling of Boronic Ester	Presence of oxygen leading to Pd(II) species	Improve degassing of solvents and ensure a tight inert seal. ^[6]
Dehalogenation of Aryl Halide	Side reaction at the Pd center	This can occur with electron-rich aryl halides. Try a different ligand or lower the reaction temperature.

Synthetic Origin

Understanding the synthesis of the building block itself provides deeper insight. **2-Morpholinopyridine-4-boronic acid** esters are typically prepared from a corresponding halopyridine precursor via palladium-catalyzed Miyaura borylation or through a halogen-metal exchange followed by quenching with an electrophilic boron source.^[14]

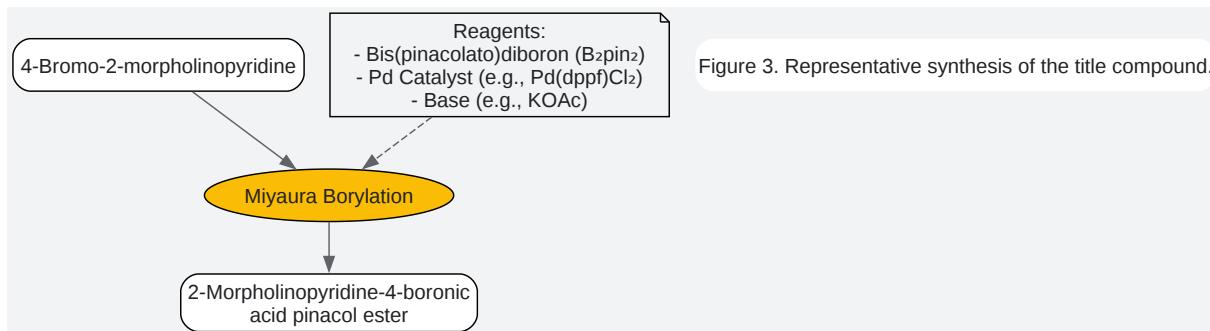


Figure 3. Representative synthesis of the title compound.

[Click to download full resolution via product page](#)

Caption: Figure 3. Representative synthesis of the title compound.

Conclusion

2-Morpholinopyridine-4-boronic acid pinacol ester is a powerful and versatile building block that grants access to a wide array of complex, nitrogen-containing molecules relevant to pharmaceutical and materials science. Its successful application hinges on a solid understanding of its stability and the mechanistic principles of the Suzuki-Miyaura cross-coupling reaction. By employing robust, validated protocols with careful attention to creating an inert environment and selecting the appropriate catalyst and base, researchers can effectively leverage this reagent to accelerate their synthetic programs and drive innovation in drug discovery.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Yoneda Labs [yonedalabs.com]
- 7. benchchem.com [benchchem.com]
- 8. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 2-Morpholinopyridine-4-boronic acid pinacol ester, 97% 1 g | Request for Quote [thermofisher.com]
- 10. scbt.com [scbt.com]
- 11. (2-(morpholino-d8)pyridin-4-yl)boronic acid [myskinrecipes.com]
- 12. Suzuki Coupling [organic-chemistry.org]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [2-Morpholinopyridine-4-boronic acid as a building block]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1463027#2-morpholinopyridine-4-boronic-acid-as-a-building-block]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com